

Technical Guide: Mechanism of Action of DDR-TRK-1N

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Compound of Interest

Compound Name: *DDR-TRK-1N*

Cat. No.: *B1192645*

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Subject: The DDR-TRK-1 / **DDR-TRK-1N** Chemical Probe System Classification: Chemical Biology / Kinase Inhibition Primary Reference: Structural Genomics Consortium (SGC) Probe Collection

Executive Summary

DDR-TRK-1N is the designated negative control compound for the dual kinase inhibitor DDR-TRK-1.^{[1][2][3][4]} While DDR-TRK-1 is a potent, ATP-competitive inhibitor of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), **DDR-TRK-1N** is a structurally matched analogue designed to be inert against these targets.

The "mechanism of action" for **DDR-TRK-1N** is defined by its mechanism of inaction. It possesses a chemical structure nearly identical to the active probe but contains specific modifications that abrogate ATP-pocket binding. This allows researchers to distinguish true on-target phenotypic effects (fibrosis reduction, inhibition of invasion) from off-target toxicity or physicochemical artifacts.

The Probe System at a Glance



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Molecular Mechanism of Action

The Active Probe: DDR-TRK-1

To understand the negative control, one must first understand the active mechanism. DDR-TRK-1 functions as a multi-target tyrosine kinase inhibitor.

- **DDR1/2 Inhibition:** DDRs are unique RTKs activated by collagen rather than soluble growth factors. DDR-TRK-1 binds to the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation and subsequent signaling (e.g., STAT3 activation).
- **TRK Inhibition:** It concurrently inhibits TRKA/B/C, which are driven by neurotrophins (NGF, BDNF).
- **Structural Basis:** The molecule utilizes a "hinge-binding" motif—typically a heterocycle (e.g., pyrimidine or imidazole derivative)—that forms hydrogen bonds with the kinase hinge region (Glu/Met residues).

The Negative Control: DDR-TRK-1N


DDR-TRK-1N preserves the overall physicochemical properties (molecular weight, lipophilicity, solubility) of the active probe but lacks the capacity to bind the target.

- **Loss of Hinge Binding:** The critical hydrogen bond donor/acceptor pairs required to anchor the molecule in the ATP pocket are chemically modified (e.g., N-methylation or steric occlusion).

- Steric Exclusion: The modification often introduces a steric clash that prevents the molecule from fitting into the narrow ATP cleft of DDR and TRK kinases.
- Result: The compound floats freely in the cytosol, unable to inhibit the kinase, yet controlling for non-specific interactions (e.g., membrane intercalation, off-target toxicity).

Pathway Visualization

The following diagram illustrates the differential signaling outcomes when treating cells with the Active Probe versus the Negative Control.

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Figure 1: Mechanism of Action comparison. DDR-TRK-1 blocks ATP binding, halting signaling. **DDR-TRK-1N** fails to bind, allowing normal signaling to proceed.

Experimental Validation Protocols

To scientifically validate the mechanism of action of a new drug candidate or biological hypothesis using this probe system, you must run the Active and Negative compounds in parallel.

Protocol A: Target Engagement (NanoBRET)

This assay confirms that DDR-TRK-1 binds the target inside live cells while **DDR-TRK-1N** does not.

- Objective: Quantify intracellular binding affinity.
- Reagents: HEK293 cells transfected with DDR1-NanoLuc fusion + Tracer.
- Workflow:
 - Transfection: Transfect cells with N-terminal NanoLuc-DDR1 plasmid. Incubate 24h.
 - Treatment: Treat cells with increasing concentrations (0, 10nM, 100nM, 1µM, 10µM) of DDR-TRK-1 in one set and **DDR-TRK-1N** in the other.
 - Tracer: Add cell-permeable fluorescent tracer (competes with drug for ATP pocket).
 - Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).
 - Data Analysis:
 - DDR-TRK-1: Dose-dependent decrease in BRET signal (Displacement of tracer).
 - **DDR-TRK-1N**: Flat line (No displacement of tracer).

Protocol B: Phenotypic De-Risking (Viability/Invasion)

This protocol distinguishes on-target efficacy from off-target toxicity.

- Context: Testing anti-fibrotic or anti-metastatic potential.
- Step-by-Step:
 - Seeding: Seed cancer cells (e.g., Panc-1) or fibroblasts in 96-well plates.
 - Dosing:
 - Arm A (Active): 5 µM DDR-TRK-1.[\[2\]](#)
 - Arm B (Negative): 5 µM **DDR-TRK-1N**.[\[2\]](#)
 - Arm C (Vehicle): DMSO matched control.

- Incubation: 48–72 hours.
- Readout: Measure cell viability (CellTiter-Glo) or Invasion (Boyden Chamber).
- Interpretation Logic:
 - Scenario 1 (Valid Target): Arm A shows reduced viability/invasion. Arm B equals Arm C (No effect).
 - Conclusion: Effect is driven by DDR/TRK inhibition.
 - Scenario 2 (Toxicity): Arm A and Arm B show reduced viability.
 - Conclusion: The compound scaffold is cytotoxic (off-target); the effect is not due to DDR/TRK inhibition.

Logic Flow for Data Interpretation



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Figure 2: Decision matrix for interpreting data generated using the DDR-TRK-1/1N pair.

Quantitative Profile & Selectivity

The following data summarizes the selectivity profile, demonstrating why **DDR-TRK-1N** is a robust control.



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Critical Note on Usage: Do not exceed 5–10 μM concentration for **DDR-TRK-1N** in cellular assays. At very high concentrations ($>10 \mu\text{M}$), the physicochemical scaffold itself may cause non-specific membrane stress or toxicity, confounding the "negative control" status.

References

- Structural Genomics Consortium (SGC).DDR-TRK-1: A chemical probe for DDR and TRK kinases.[1][2][3][4] SGC Chemical Probes.[5][6] [\[Link\]](#)[7][5][6][8]
- Canning, P., et al. (2014).Structural characterization of the DDR1 kinase domain and its inhibition. (Contextual grounding for DDR1 inhibition mechanisms). [\[Link\]](#)
- EUBOPEN.Chemogenomic Library Data: **DDR-TRK-1N** Selectivity Profile. [\[Link\]](#)

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Sources

- 1. DDR-TRK-1 $\geq 98\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 3. DDR-TRK-1 $\geq 98\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- [4. DDR-TRK-1 ≥98% \(HPLC\) | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. Chemogenomic set | EUbOPEN \[eubopen.org\]](#)
- [6. Chemogenomic set | EUbOPEN \[eubopen.org\]](#)
- [7. TRK Inhibitor 10g \[CAS: 2937544-01-7\] Glixlabs.com High Quality Supplier \[glixlabs.com\]](#)
- [8. eubopen.org \[eubopen.org\]](#)
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